Cas no 2172230-34-9 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid
- 2172230-34-9
- EN300-1546034
-
- インチ: 1S/C25H30N2O6/c1-2-16(11-12-24(30)31)27-23(29)13-17(28)14-26-25(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22,28H,2,11-15H2,1H3,(H,26,32)(H,27,29)(H,30,31)
- InChIKey: VZYAXUAWSARRPT-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC(NC(CC)CCC(=O)O)=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 125Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1546034-0.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1546034-1.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1546034-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1546034-100mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1546034-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1546034-2500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1546034-5.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1546034-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1546034-10.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1546034-5000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]hexanoic acid |
2172230-34-9 | 5000mg |
$9769.0 | 2023-09-25 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acidに関する追加情報
Professional Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic Acid (CAS No. 2172230-34-9)
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid, with the CAS number 2172230-34-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit remarkable potential in drug discovery and development, particularly due to its unique structural features and biological activities. The presence of a fluoren-9-yl moiety and an amide backbone suggests a multifaceted role in molecular interactions, making it a valuable candidate for further investigation.
The structural composition of this compound is highly intricate, featuring a combination of functional groups that contribute to its chemical reactivity and biological efficacy. The methoxycarbonyl group attached to the amino functionality enhances the compound's solubility and stability, while the hydroxy group at the third position introduces hydrophilicity, which is crucial for interactions with biological targets. Additionally, the hexanoic acid moiety at the end of the molecule provides a hydrophobic anchor, facilitating binding to lipid-based membranes or proteins.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced specificity and reduced side effects. Compounds like 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid are being extensively studied for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The fluoren moiety, in particular, has been shown to improve the pharmacokinetic properties of drug candidates by enhancing their metabolic stability and reducing their susceptibility to enzymatic degradation.
The biological activity of this compound has been explored in several preclinical studies. Research indicates that it exhibits inhibitory effects on certain kinases and enzymes involved in pathological processes. For instance, studies have demonstrated its potential in modulating the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The amide bond in the molecule is believed to play a pivotal role in stabilizing the active conformation of the compound upon binding to its target proteins.
Moreover, the hydroxyl group at the third position has been found to enhance the compound's ability to interact with hydrophilic regions of biological targets. This feature is particularly important for drugs that need to penetrate cellular compartments or bind to intracellular receptors. The methoxycarbonyl group also contributes to the compound's overall solubility, which is essential for formulation development and bioavailability optimization.
The synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluorenyl moiety is particularly challenging due to its sensitivity to environmental factors such as light and oxygen. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield.
In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive molecule for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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